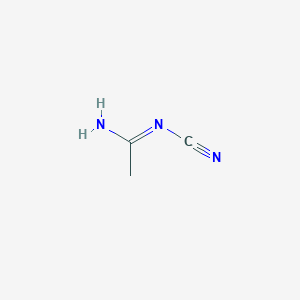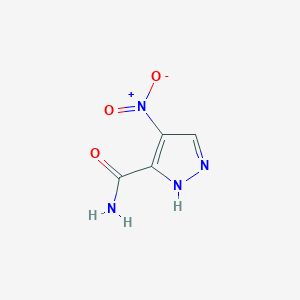
2-羟基-1-萘甲酸甲酯
描述
“Methyl 2-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as “methyl 2-hydroxynaphthalene-1-carboxylate” and "Methyl-2-hydroxy-1-naphthalene carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-1-naphthoate” derivatives and heterocyclic analogues can be achieved using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-1-naphthoate” can be represented by the SMILES stringCOC(=O)C1=C(C=CC2=CC=CC=C21)O . The InChI code for this compound is InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-1-naphthoate” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 239 .科学研究应用
抗炎药理
2-羟基-1-萘甲酸甲酯已被研究用于其潜在的抗炎作用。 研究表明,它可以通过抑制NF-κB、JNK和p38 MAPK等关键途径来抑制巨噬细胞中的炎症反应 。这表明它在开发用于治疗以炎症为特征的疾病的治疗方法方面具有用途。
有机合成
该化合物作为轴向手性苯并咪唑衍生物合成的起始试剂 。这些衍生物在创建具有特定光学活性的分子方面具有重要意义,这在制药行业中对于开发对映异构体纯药物至关重要。
材料科学
在材料科学中,2-羟基-1-萘甲酸甲酯可用于合成表现出独特物理性质的新型有机化合物,例如分子内氢键,这可能会影响材料的稳定性和反应性 。
分析化学
由于其独特的化学结构,2-羟基-1-萘甲酸甲酯可用作色谱分析中的标准品或参比化合物,有助于识别和量化类似化合物 。
环境科学
虽然在环境科学中的直接应用尚未得到广泛记录,但像2-羟基-1-萘甲酸甲酯这样的化合物可以参与与萘衍生物的环境归宿、生物降解或其作为潜在污染物的作用相关的研究 。
作用机制
Target of Action
Methyl 2-hydroxy-1-naphthoate is a novel naphthol derivative It’s structurally similar compound, methyl 1-hydroxy-2-naphthoate, has been reported to interact with various inflammatory mediators such as nitric oxide (no), prostaglandin e2 (pge2), tumor necrosis factor alpha (tnf-α), interleukin-1 (il-1), and interleukin-6 (il-6) .
Mode of Action
Methyl 1-hydroxy-2-naphthoate, a structurally similar compound, has been shown to inhibit the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages . It does this by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways .
Biochemical Pathways
Methyl 2-hydroxy-1-naphthoate likely affects the NF-κB and MAPKs signaling pathways, similar to its structural analog, Methyl 1-hydroxy-2-naphthoate . These pathways play crucial roles in the regulation of inflammatory responses. Inhibition of these pathways leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Result of Action
Methyl 2-hydroxy-1-naphthoate likely exhibits anti-inflammatory effects, similar to its structural analog, Methyl 1-hydroxy-2-naphthoate . This is evidenced by the significant inhibition of the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages .
安全和危害
生化分析
Biochemical Properties
Methyl 2-hydroxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions result in the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are key mediators of inflammation . Additionally, Methyl 2-hydroxy-1-naphthoate inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), further reducing the inflammatory response .
Cellular Effects
Methyl 2-hydroxy-1-naphthoate has been shown to influence various cellular processes. In macrophages, it significantly inhibits the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) . This compound also affects cell signaling pathways by inhibiting the activation of NF-κB and MAPKs, which are crucial for the expression of inflammatory genes . Furthermore, Methyl 2-hydroxy-1-naphthoate reduces the expression of iNOS and COX-2 at both the protein and mRNA levels .
Molecular Mechanism
The molecular mechanism of Methyl 2-hydroxy-1-naphthoate involves its interaction with key signaling pathways. It inhibits the degradation of inhibitory kappa B (IκB), preventing the translocation of NF-κB to the nucleus and thereby reducing the transcription of inflammatory genes . Additionally, Methyl 2-hydroxy-1-naphthoate suppresses the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are involved in the inflammatory response . These actions collectively contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-hydroxy-1-naphthoate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its anti-inflammatory effects are sustained over prolonged periods . Degradation may occur under extreme conditions, affecting its efficacy. Long-term studies have shown that Methyl 2-hydroxy-1-naphthoate maintains its ability to inhibit inflammatory responses in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Methyl 2-hydroxy-1-naphthoate vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, Methyl 2-hydroxy-1-naphthoate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-hydroxy-1-naphthoate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of Methyl 2-hydroxy-1-naphthoate.
Transport and Distribution
Within cells and tissues, Methyl 2-hydroxy-1-naphthoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
Methyl 2-hydroxy-1-naphthoate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications and targeting signals may direct Methyl 2-hydroxy-1-naphthoate to specific cellular compartments, enhancing its efficacy .
属性
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947-65-9 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 2-hydroxy-1-naphthoate be used as a starting material for synthesizing other compounds?
A: Yes, Methyl 2-hydroxy-1-naphthoate serves as a valuable starting material in organic synthesis. Research demonstrates its utility in synthesizing a range of 2-amino- and 2-alkylamino-1,2,3,4-tetrahydro-1-naphthalenols, particularly those featuring a 5-hydroxymethyl group []. This highlights its versatility in constructing molecules with potential biological activity.
Q2: What are the potential applications of 1-isopropyl-2-naphthol derived from Methyl 2-hydroxy-1-naphthoate?
A: 1-Isopropyl-2-naphthol, derived from Methyl 2-hydroxy-1-naphthoate, exhibits a high propensity for oxygen absorption, rapidly converting to 1,2-dihydro-1-hydroxy-1-isopropyl-2-keto-naphthalene in air []. This autoxidation process is particularly interesting as it potentially mimics a key step in the biosynthesis of totarol, a naturally occurring diterpene with biological activity. This suggests that 1-isopropyl-2-naphthol could be a valuable intermediate in synthesizing totarol and its analogs, opening avenues for exploring their potential medicinal properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)





